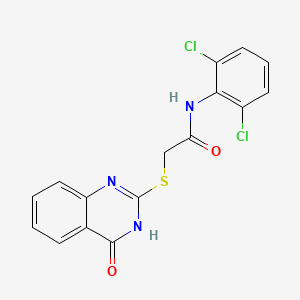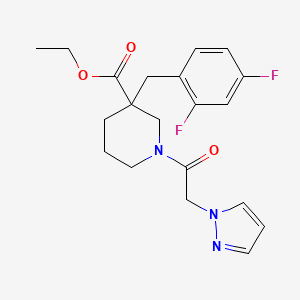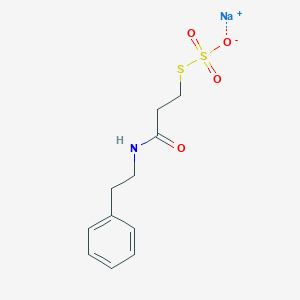
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a hydroxy group, a phenylethyl group, and a piperidinylmethyl group attached to a piperidinone core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinone Core: The initial step involves the synthesis of the piperidinone core through a cyclization reaction of appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the piperidinone core in the presence of a Lewis acid catalyst.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is attached through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the piperidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl and piperidinylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-(2-phenylethyl)piperidin-2-one: Lacks the piperidinylmethyl group.
1-(2-Phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one: Lacks the hydroxy group.
3-Hydroxy-1-(2-phenylethyl)-3-methylpiperidin-2-one: Has a methyl group instead of the piperidinylmethyl group.
Uniqueness
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one is unique due to the presence of all three functional groups: the hydroxy group, the phenylethyl group, and the piperidinylmethyl group. This combination of functional groups imparts distinct chemical and pharmacological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18-19(23,16-20-12-5-2-6-13-20)11-7-14-21(18)15-10-17-8-3-1-4-9-17/h1,3-4,8-9,23H,2,5-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBTCRBQHGOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCCN(C2=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one](/img/structure/B5979102.png)

![1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5979122.png)
![N-[2-(difluoromethoxy)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5979132.png)



![6-[(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B5979157.png)
![N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5979161.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5979169.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5979173.png)
![ethyl 3-(3-methoxybenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5979191.png)
![7-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B5979198.png)
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5979201.png)
